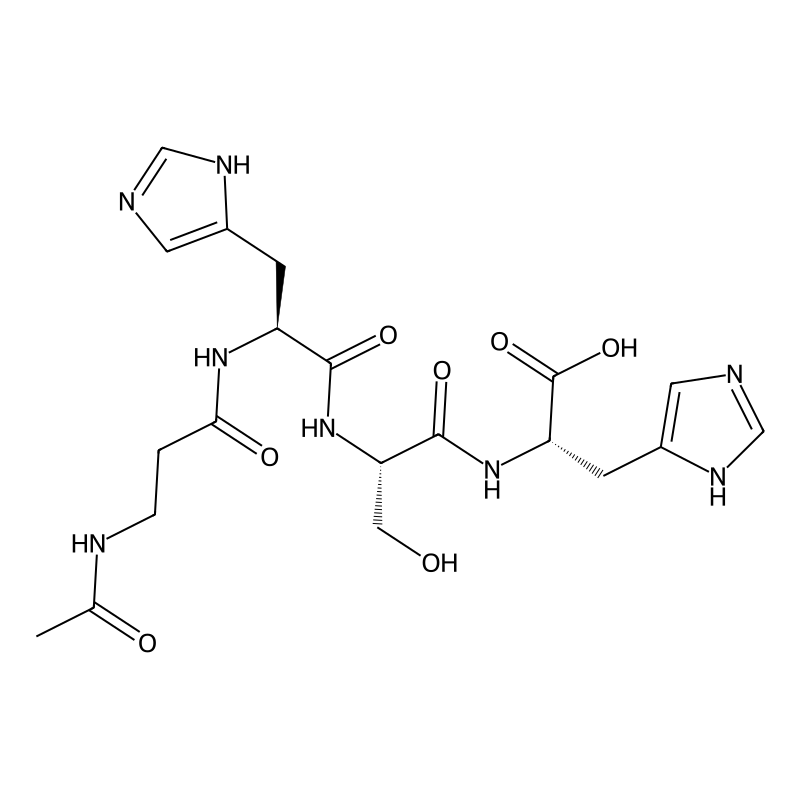Acetyl tetrapeptide-5

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Field: Cosmetics (Anti-Aging)
Application: Acetyl tetrapeptide-5 is used in anti-aging cosmetic formulations It’s one of the peptides that have been proven effective in clinical skin trials.
Methods of Application: This peptide is typically incorporated into topical skin care products. While the exact formulation can vary, these products are generally designed to be applied directly to the skin.
Field: Cosmetics (Sensitive Skin Care)
Application: Peptides, including Acetyl tetrapeptide-5, are used in cosmetics for sensitive skin.
Methods of Application: Similar to the anti-aging application, these peptides are incorporated into topical skin care products designed for sensitive skin.
Results: The peptides are reported to alleviate symptoms of discomfort when exposed to environmental factors.
Field: Cosmetics (Eye Care)
Application: Acetyl tetrapeptide-5 is used in cosmetic products for eye care It’s known for its ability to help reduce the appearance of puffiness and dark circles under the eyes.
Methods of Application: This peptide is typically incorporated into topical eye care products. These products are generally designed to be applied directly to the skin around the eyes.
Results: Acetyl tetrapeptide-5 is reported to have a decongesting effect, enhancing skin elasticity and smoothness.
Field: Cosmetics (Skin Whitening)
Application: Acetyl tetrapeptide-5 is used in skin whitening products.
Methods of Application: This peptide is typically incorporated into topical skin care products. These products are generally designed to be applied directly to the skin.
Field: Cosmetics (Anti-Glycation)
Application: Acetyl Tetrapeptide-5 is known to inhibit glycation.
Field: Cosmetics (Humectant)
Acetyl tetrapeptide-5 is a synthetic peptide composed of four amino acids, specifically designed to target cosmetic concerns such as under-eye bags and dark circles. It is known for its ability to reduce puffiness and enhance skin elasticity, particularly in the delicate area around the eyes. The compound is often marketed under the trade name Eyeseryl and is recognized for its efficacy in cosmetic formulations aimed at improving the appearance of aging skin .
The proposed mechanism of action of Ac-Tetra-5 involves mimicking vasoconstrictor peptides, which are known to narrow blood vessels [, ]. This constriction is thought to reduce fluid accumulation around the eyes, leading to a visible reduction in puffiness. However, the exact mechanism and its effectiveness require further scientific investigation.
Acetyl tetrapeptide-5 primarily undergoes hydrolysis and oxidation reactions:
- Hydrolysis: Peptide bonds can be hydrolyzed by water, breaking down the peptide into its constituent amino acids.
- Oxidation: The side chains of the amino acids may undergo oxidation, which can affect the stability of the peptide over time .
Reaction Conditions
The synthesis typically requires specific conditions for effective peptide bond formation, including:
- Solvents: Organic solvents like dimethylformamide or dimethyl sulfoxide are commonly used.
- Coupling Reagents: Agents such as N,N’-dicyclohexylcarbodiimide or N,N’-diisopropylcarbodiimide facilitate the coupling process.
- Temperature: Reactions are generally conducted at room temperature or slightly elevated temperatures.
Acetyl tetrapeptide-5 exhibits significant biological activity, particularly in its ability to reduce under-eye puffiness caused by edema. It works by:
- Inhibiting Glycosylation: This process reduces water retention and helps diminish swelling.
- Enhancing Skin Elasticity: Clinical studies have shown that it can improve skin elasticity by up to 30% within 30 days of use .
The synthesis of acetyl tetrapeptide-5 involves several key steps:
- Amino Acid Coupling: Sequential coupling of protected amino acids (Glycine, Glutamic acid, Proline, and Alanine) forms the tetrapeptide.
- Deprotection: After each coupling step, protecting groups are removed to allow for subsequent reactions.
- Purification: The final product is purified to ensure high quality and efficacy.
Reaction Mechanism
The mechanism involves forming peptide bonds between amino acids through a series of condensation reactions, resulting in a stable tetrapeptide structure with specific biological activity.
Acetyl tetrapeptide-5 is primarily used in cosmetic formulations aimed at:
- Reducing under-eye bags and dark circles.
- Enhancing skin elasticity and smoothness.
- Providing a decongesting effect on eye tissues .
It has been incorporated into various skincare products, including creams and serums designed for the eye area.
Research indicates that acetyl tetrapeptide-5 interacts with biological pathways involved in edema formation. Its ability to inhibit glycation processes has been documented, demonstrating its potential to protect proteins from glycation-related damage .
Additionally, studies have shown that it enhances the activity of Cu, Zn-superoxide dismutase, an important enzyme that helps mitigate oxidative stress in skin cells .
Several compounds share similarities with acetyl tetrapeptide-5 in terms of structure and function. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Type | Primary Use | Unique Features |
|---|---|---|---|
| Acetyl Dipeptide-1 Cetyl Ester | Dipeptide | Anti-aging | Enhances skin barrier function |
| Acetyl Heptapeptide-9 | Heptapeptide | Skin rejuvenation | Promotes collagen synthesis |
| Palmitoyl Pentapeptide-4 | Pentapeptide | Anti-wrinkle | Stimulates collagen production |
| Hexapeptide-11 | Hexapeptide | Skin elasticity | Improves skin texture |
Acetyl tetrapeptide-5 stands out due to its specific targeting of under-eye concerns and its dual action of reducing puffiness while enhancing skin elasticity .








